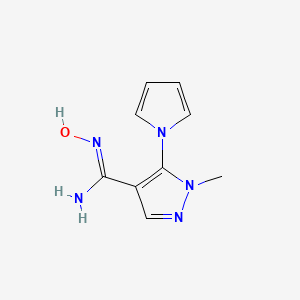
N'-hydroxy-1-methyl-5-pyrrol-1-ylpyrazole-4-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-hydroxy-1-methyl-5-pyrrol-1-ylpyrazole-4-carboximidamide is a heterocyclic compound that features both pyrazole and pyrrole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-1-methyl-5-pyrrol-1-ylpyrazole-4-carboximidamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-5-pyrrol-1-ylpyrazole-4-carboximidamide with hydroxylamine under acidic or basic conditions to introduce the N’-hydroxy group .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
N’-hydroxy-1-methyl-5-pyrrol-1-ylpyrazole-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the pyrazole or pyrrole rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are used under various conditions to achieve substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-hydroxy-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxylic acid, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N’-hydroxy-1-methyl-5-pyrrol-1-ylpyrazole-4-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties
Wirkmechanismus
The mechanism of action of N’-hydroxy-1-methyl-5-pyrrol-1-ylpyrazole-4-carboximidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazole: A simple heterocyclic compound with two nitrogen atoms in a five-membered ring.
Pyrrole: Another five-membered heterocyclic compound with one nitrogen atom.
Pyrazoline: A reduced form of pyrazole with a partially saturated ring.
Indazole: A fused bicyclic compound containing both benzene and pyrazole rings
Uniqueness
N’-hydroxy-1-methyl-5-pyrrol-1-ylpyrazole-4-carboximidamide is unique due to the presence of both pyrazole and pyrrole rings, along with the N’-hydroxy group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H11N5O |
|---|---|
Molekulargewicht |
205.22 g/mol |
IUPAC-Name |
N'-hydroxy-1-methyl-5-pyrrol-1-ylpyrazole-4-carboximidamide |
InChI |
InChI=1S/C9H11N5O/c1-13-9(14-4-2-3-5-14)7(6-11-13)8(10)12-15/h2-6,15H,1H3,(H2,10,12) |
InChI-Schlüssel |
VYRBIVWUUQRDRZ-UHFFFAOYSA-N |
Isomerische SMILES |
CN1C(=C(C=N1)/C(=N/O)/N)N2C=CC=C2 |
Kanonische SMILES |
CN1C(=C(C=N1)C(=NO)N)N2C=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



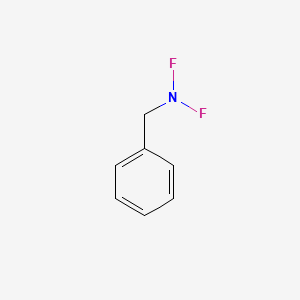
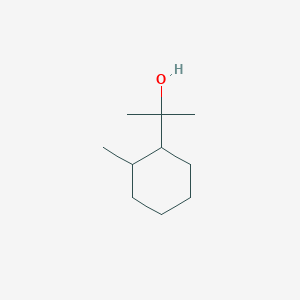
![(Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N'-hydroxyacetimidamide](/img/structure/B15290970.png)
![4-[[6-[2-[3-Methoxy-4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenyl]ethylamino]-1,3-dioxobenzo[de]isoquinolin-2-yl]methyl]benzoic acid](/img/structure/B15290984.png)

![2-[3-(4-methyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B15290998.png)
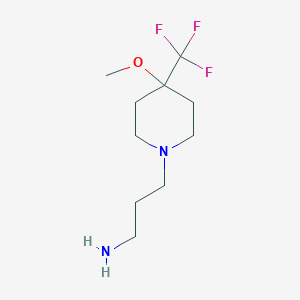
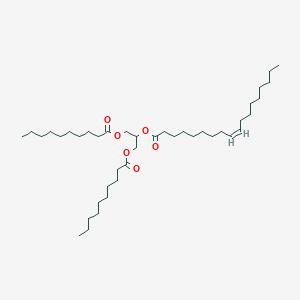
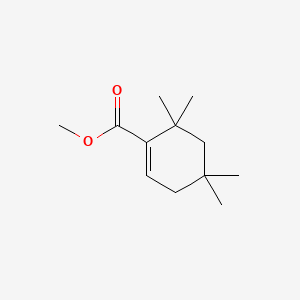
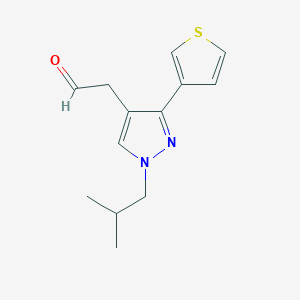
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxopyridine-3-carboxamide](/img/structure/B15291034.png)
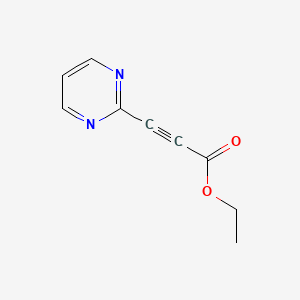
![2-isobutyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15291042.png)
